1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using robust catalytic systems. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is also a promising approach .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Substituted-3-benzyloxy-bicyclo[3.1.0]hexane: These compounds are known for their activity as metabotropic glutamate receptor antagonists.
Bicyclo[2.1.1]hexane: Another bicyclic compound with significant applications in bio-active compounds.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
923567-72-0 |
---|---|
Molecular Formula |
C11H11ClFN |
Molecular Weight |
211.66 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H11ClFN/c12-9-3-7(1-2-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2 |
InChI Key |
DJQGRQUSJZIZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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